molecular formula C11H15NO6 B15065617 1-Azaspiro[4.5]decane-2,8-dione oxalate

1-Azaspiro[4.5]decane-2,8-dione oxalate

Cat. No.: B15065617
M. Wt: 257.24 g/mol
InChI Key: YHCBWNXZNCCVRD-UHFFFAOYSA-N
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Description

1-Azaspiro[4.5]decane-2,8-dione oxalate is a spirocyclic compound characterized by a fused bicyclic structure with a nitrogen atom at the bridgehead and two ketone groups at positions 2 and 6. The molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol . Key physical properties include a density of 1.17 g/cm³, a boiling point of 401°C, and a flash point of 190°C . The compound is typically stored at 2–8°C to ensure stability .

Synthetic routes for related spirocyclic compounds involve refluxing carboxylic acid derivatives with ethylenediamine in acidic conditions, followed by alkylation or functionalization steps . For example, 1-azaspiro[4.5]deca-6,9-diene-2,8-dione (a diene derivative) was synthesized via radical ipso-cyclization under mild conditions . The oxalate derivative likely forms via salt formation with oxalic acid, enhancing solubility for pharmaceutical applications.

Properties

Molecular Formula

C11H15NO6

Molecular Weight

257.24 g/mol

IUPAC Name

1-azaspiro[4.5]decane-2,8-dione;oxalic acid

InChI

InChI=1S/C9H13NO2.C2H2O4/c11-7-1-4-9(5-2-7)6-3-8(12)10-9;3-1(4)2(5)6/h1-6H2,(H,10,12);(H,3,4)(H,5,6)

InChI Key

YHCBWNXZNCCVRD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)CCC(=O)N2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[4.5]decane-2,8-dione oxalate typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then recrystallized using ethanol to obtain the final compound .

Industrial Production Methods: For industrial-scale production, the same synthetic route can be employed with optimizations to improve yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[4.5]decane-2,8-dione oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

1-Azaspiro[4.5]decane-2,8-dione oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azaspiro[4.5]decane-2,8-dione oxalate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby modulating metabolic processes. The compound’s unique structure allows it to bind effectively to its targets, leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Heteroatoms : Expanding the spiro ring (e.g., 5d’s 5.5 system vs. 5a’s 4.5) increases melting points, likely due to enhanced crystallinity .
  • Substituent Effects : Electron-withdrawing groups (e.g., selenyl in 3f) improve lipophilicity, whereas oxalate salts enhance aqueous solubility .
  • Unsaturation : The diene derivative (18) exhibits higher reactivity due to conjugation, enabling further functionalization .

Physicochemical Properties

Property 1-Azaspiro[4.5]decane-2,8-dione 5a (Phenyl-diaza) 5d (Phenyl-expanded ring) 18 (Diene) 1-Methyl Derivative
Density (g/cm³) 1.17 Not reported Not reported Not reported Not reported
Boiling Point (°C) 401 Not reported Not reported Not reported Not reported
Melting Point (°C) N/A 73–74 162 Not reported Not reported
Solubility Likely low (parent compound) Low (organic solvents) Low (organic solvents) Higher reactivity Increased hydrophobicity

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